molecular formula C19H21NO3 B5619580 N-Acetonylpyridinium Chloride

N-Acetonylpyridinium Chloride

Cat. No.: B5619580
M. Wt: 311.4 g/mol
InChI Key: LFYFWXSFROUGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetonylpyridinium Chloride is a chemical compound with the molecular formula C8H10ClNO. It is also known by its IUPAC name, 1-(2-oxopropyl)pyridin-1-ium chloride. This compound is used primarily as a pharmaceutical intermediate and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetonylpyridinium Chloride can be synthesized through the reaction of pyridine with acetonyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

N-Acetonylpyridinium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium salts .

Scientific Research Applications

N-Acetonylpyridinium Chloride is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Acetonylpyridinium Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(ω-iodoacetonyl)pyridinium chloride
  • N-acetonyl-2,6-dimethylpyridinium chloride
  • 1-Dodecylpyridinium chloride
  • 1-Butylpyridinium chloride

Uniqueness

N-Acetonylpyridinium Chloride is unique due to its specific acetonyl substituent, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other pyridinium salts may not be as effective .

Properties

IUPAC Name

[4-[(2,4-dimethylphenyl)carbamoyl]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-5-18(21)23-16-9-7-15(8-10-16)19(22)20-17-11-6-13(2)12-14(17)3/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFWXSFROUGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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